molecular formula C10H20NO4P B14114438 N-[2-(diethoxyphosphoryl)-ethyl]methacrylamide

N-[2-(diethoxyphosphoryl)-ethyl]methacrylamide

Cat. No.: B14114438
M. Wt: 249.24 g/mol
InChI Key: OFHHCZMWRQEBFJ-UHFFFAOYSA-N
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Description

Diethyl [2-(2-methylprop-2-enamido)ethyl]phosphonate is an organic compound with the molecular formula C₁₀H₂₀NO₄P. It is a phosphonate ester that contains a secondary amide group and is used in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [2-(2-methylprop-2-enamido)ethyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate amide precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Diethyl [2-(2-methylprop-2-enamido)ethyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diethyl [2-(2-methylprop-2-enamido)ethyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl [2-(2-methylprop-2-enamido)ethyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, blocking the natural substrate from accessing the site .

Comparison with Similar Compounds

  • Diethyl [2-(2-methylprop-2-enamido)methyl]phosphonate
  • Diethyl [2-(2-methylprop-2-enamido)propyl]phosphonate

Comparison: Diethyl [2-(2-methylprop-2-enamido)ethyl]phosphonate is unique due to its specific amide and phosphonate ester structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H20NO4P

Molecular Weight

249.24 g/mol

IUPAC Name

N-(2-diethoxyphosphorylethyl)-2-methylprop-2-enamide

InChI

InChI=1S/C10H20NO4P/c1-5-14-16(13,15-6-2)8-7-11-10(12)9(3)4/h3,5-8H2,1-2,4H3,(H,11,12)

InChI Key

OFHHCZMWRQEBFJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCNC(=O)C(=C)C)OCC

Origin of Product

United States

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